molecular formula C30H35NO4Si B2947723 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid CAS No. 2004682-73-7

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid

Cat. No. B2947723
CAS RN: 2004682-73-7
M. Wt: 501.698
InChI Key: SICUFHRPLYVPST-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid is a useful research compound. Its molecular formula is C30H35NO4Si and its molecular weight is 501.698. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of EN300-7466211 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

EN300-7466211 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 by EN300-7466211 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . For example, in the context of chronic obstructive pulmonary disease (COPD), these changes can result in bronchodilation and anti-inflammatory effects .

Pharmacokinetics

It is known that the compound contains elements such as boron, phosphorus, and silicon, which can change polarity, elevate uptake and metabolic stability, and enable mimicking of transition states of enzymes . These properties could potentially enhance the bioavailability of the compound.

Result of Action

The dual inhibition of PDE3 and PDE4 by EN300-7466211 leads to bronchodilation and non-steroidal anti-inflammatory effects in the lungs . This makes it a promising treatment for conditions like COPD, where inflammation and bronchoconstriction are major issues .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO4Si/c1-4-36(5-2,6-3)22-17-15-21(16-18-22)19-28(29(32)33)31-30(34)35-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,4-6,19-20H2,1-3H3,(H,31,34)(H,32,33)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICUFHRPLYVPST-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid

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